Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Beschreibung

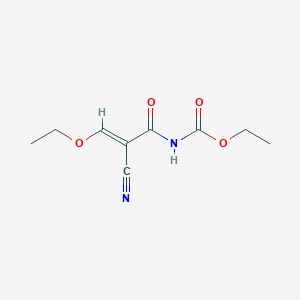

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801184148 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869116-51-8, 1187-34-4 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1187-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ethyl (2-cyano-3-ethoxyacryloyl)carbamate?

An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a key intermediate in organic synthesis. The document delves into its chemical identity, properties, stereoselective synthesis, and unique isomerization characteristics. Particular focus is given to its role as a precursor in the synthesis of uracil derivatives, including the notable antitumor agent 5-Fluorouracil, and its potential application as a molecular switch. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development, offering both foundational knowledge and field-proven insights into its synthesis and behavior.

Introduction and Nomenclature

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound classified as a "push-pull" olefin. This classification arises from the electronic nature of its substituents: the electron-donating ethoxy group and the electron-withdrawing cyano and carbamate groups attached to the C=C double bond. This electronic arrangement imparts unique chemical and physical properties, most notably its stereoisomeric behavior. The compound exists as two geometric isomers, E and Z, which are central to its reactivity and potential applications.

Its primary significance in the scientific community stems from its utility as a versatile intermediate for synthesizing more complex heterocyclic molecules. Specifically, it is a building block for uracil derivatives, a class of compounds with significant biological activity.[1]

Chemical Identifiers

To ensure clarity and precision, the following identifiers are associated with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its isomers.

| Identifier | Value | Source |

| Chemical Name | Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | BLD Pharm[2] |

| CAS Number | 1187-34-4 (E-isomer implied by synthesis) | Guidechem[3] |

| CAS Number (Z-isomer) | 186387-87-1 | BLDpharm[4] |

| Molecular Formula | C₉H₁₂N₂O₄ | Guidechem[3] |

| Molecular Weight | 212.20 g/mol | BLD Pharm[2] |

| Canonical SMILES | CCOC=C(C#N)C(=O)NC(=O)OCC | Guidechem[3] |

| InChI Key | JNZGHWBZWCEXEJ-VOTSOKGWSA-N | Guidechem[3] |

Synthesis and Purification

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction. The established protocol involves the condensation of a cyanoacetyl carbamate precursor with an orthoformate ester.

Causality of Reagent Selection

-

Ethyl (2-cyanoacetyl)carbamate (1): This serves as the activated methylene compound, providing the core cyanoacetylcarbamate backbone.

-

Ethyl orthoformate [HC(OC₂H₅)₃]: This reagent acts as a one-carbon electrophile, reacting with the active methylene group of 1 to form the ethoxymethylene (=CH-OC₂H₅) moiety.

-

Acetic Anhydride: This is employed as a dehydrating agent and reaction promoter. It facilitates the condensation by removing water formed during the reaction, thereby driving the equilibrium towards the product.

The reaction demonstrates high stereoselectivity, yielding almost exclusively the E-isomer (E-2).[1] This selectivity is a critical aspect of its synthesis, as it provides a geometrically pure starting material for subsequent reactions or isomerization studies.

Experimental Protocol: Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

This protocol is adapted from the methodology described by Lee et al. (2005).[1]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl (2-cyanoacetyl)carbamate (1 ), ethyl orthoformate, and acetic anhydride in a suitable solvent such as chloroform.

-

The typical molar ratio is near-equimolar for the carbamate and orthoformate, with acetic anhydride used in excess.

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere.

-

Maintain the reflux for a period of 2 hours to ensure the reaction proceeds to completion.[1]

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the solvent and excess reagents.

Step 4: Crystallization and Purification

-

Add diethyl ether to the concentrated residue to precipitate the product.

-

Store the mixture in a refrigerator for approximately 12 hours to maximize crystallization.

-

Collect the resulting white powder by filtration.

-

Recrystallize the crude product from a chloroform/ether solvent system to obtain the pure E-isomer. A typical yield for this synthesis is around 75%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Isomerization Dynamics and Mechanism

A defining characteristic of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its photo- and thermo-chemical isomerization. The E-isomer is thermally stable, but it can be converted to the Z-isomer upon exposure to ultraviolet (UV) light. Conversely, the Z-isomer is thermally unstable and spontaneously reverts to the more stable E-isomer.[1]

Photoisomerization (E to Z)

Irradiation of the E-isomer with UV light at a wavelength of 254 nm induces isomerization. For instance, after two hours of irradiation, approximately 40% of the E-isomer is converted to the Z-isomer.[1] This process is reversible only through the application of heat, making the compound a candidate for applications in molecular machinery.

Thermal Isomerization (Z to E)

The Z-isomer is thermally labile and will spontaneously and irreversibly isomerize back to the E-form.[1] This process is unimolecular and follows first-order kinetics. The transition state for this isomerization has been shown to have significant charge separation, which is a hallmark of push-pull olefin systems.

The thermodynamic parameters for this backward isomerization have been determined experimentally, providing insight into the energy landscape of the process.[1]

| Thermodynamic Parameter | Value | Unit |

| Activation Energy (Eₐ) | 19.6 | kcal mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 19.0 | kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -17.5 | cal K⁻¹ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 24.4 | kcal mol⁻¹ |

The negative entropy of activation (ΔS‡) is particularly noteworthy. It indicates that the transition state is more ordered than the ground state of the Z-isomer. This is consistent with a transition state that has a high degree of charge separation, leading to increased solvation and a more ordered solvent shell.[1]

Isomerization Pathway Diagram

Caption: Photo- and thermo-chemical isomerization pathway of the title compound.

Applications in Research and Development

The unique structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it a valuable tool in several areas of chemical research.

Intermediate for Uracil Derivatives

The primary and most documented application is its role as a key intermediate in multi-component reactions to prepare uracil derivatives.[1] Uracils are a fundamental component of ribonucleic acid (RNA) and their synthetic analogs are widely used in medicine. A prominent example is 5-Fluorouracil, an effective antitumor agent. The ability to synthesize the E-isomer stereoselectively is crucial for controlling the stereochemistry of the final uracil-based product. Cyanoacetyl carbamates, the precursors to the title compound, are also noted as starting materials for S-cyanuracils, which exhibit growth-inhibiting properties against microorganisms.[5]

Prototype for Molecular Switches

The light-driven isomerization from the E to the Z form, followed by a thermal reversion, positions this compound as a prototype for a molecular switch.[1] Such systems are of great interest in materials science for applications including:

-

Optical data storage systems

-

Image processing

-

Laser-addressable devices

-

Erasable optical recording media

The irreversible nature of the thermal back-isomerization provides a clear "on" and "off" state, which is a desirable characteristic for a molecular-level switch.[1]

Broader Context: Carbamate and Cyanoacrylate Chemistry

While specific applications for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are focused, its constituent functional groups are found in a wide range of active molecules:

-

Carbamates: This class of compounds is well-known in the agrochemical and pharmaceutical industries. Many carbamates function as reversible inhibitors of the enzyme acetylcholinesterase, a mechanism leveraged in insecticides.[6][7][8]

-

Cyanoacrylates: Derivatives of 2-cyanoacrylate are investigated for various bioactivities, including use as herbicides that inhibit photosystem II electron transport and as potential antiviral agents.[9][10]

Safety and Handling

No specific Safety Data Sheet (SDS) is readily available for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Therefore, a risk assessment must be based on the known hazards of its precursor, Ethyl N-(2-cyanoacetyl)carbamate, and structurally related compounds like Ethyl 2-cyano-3-ethoxyacrylate. The carbamate functional group also warrants specific precautions.

Potential Hazards

Based on analogous compounds, the following hazards should be anticipated:

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[11][12][14]

-

Harmful if Swallowed/Inhaled: The precursor is classified as harmful if swallowed or inhaled.[12]

-

General Carbamate Toxicity: Carbamates as a class can inhibit acetylcholinesterase. While the toxicity of this specific molecule is not characterized, systemic exposure should be avoided.[8]

Recommended Handling Procedures

Given the potential hazards, the following personal protective equipment (PPE) and handling protocols are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: If handling as a powder outside of a fume hood, use an N95 dust mask or a respirator with an appropriate cartridge.[15]

-

Lab Coat: A standard lab coat should be worn to prevent skin contact.

-

-

Handling: Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke in the work area.[12]

-

Storage: Store in a cool, dry, well-ventilated place.[3] Keep the container tightly closed. Based on data for related compounds, it should be stored away from heat and sources of ignition.[16]

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple organic molecule; it is a highly functionalized intermediate with significant potential. Its stereoselective synthesis and well-characterized photo/thermal isomerization dynamics make it a subject of both academic interest and practical utility. For drug development professionals, it represents a key precursor to bioactive uracil derivatives. For materials scientists, it serves as a foundational model for the design of sophisticated molecular switches. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its unique properties.

References

-

Lee, K., Kim, D., & Park, K. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. Retrieved from [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of cyanoacetylcarbamates (US3810934A).

-

Tenkorang, J., & Campbell, D. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Best Klebstoffe GmbH & Co. KG. (2022). Safety Data Sheet: BEST Cyanoacrylate Ethyl. Retrieved from [Link]

-

Hu, D. Y., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(5), 2949–2955. [Link]

-

DAP Products Inc. (2019). Safety Data Sheet: DAP RapidFuse Adhesive. Retrieved from [Link]

-

Gkikas, E., & Tsatsakis, A. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(1), 1. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1187-34-4|Ethyl (2-cyano-3-ethoxyacryloyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 186387-87-1|(Z)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate|BLD Pharm [bldpharm.com]

- 5. US3810934A - Process for the production of cyanoacetylcarbamates - Google Patents [patents.google.com]

- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. carlroth.com [carlroth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 2-シアノ-3-エトキシアクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. images.thdstatic.com [images.thdstatic.com]

A Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Versatile Building Block in Heterocyclic Synthesis

Abstract

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized organic molecule characterized as a "push-pull" olefin. Its unique electronic structure, featuring both electron-donating and electron-withdrawing groups, imparts distinct stereochemical and reactive properties. This guide provides a comprehensive technical overview of its chemical identity, structural characteristics, stereoselective synthesis, and its significant role as a synthetic intermediate. We will explore its application in the context of forming heterocyclic systems, drawing parallels to the synthesis of key pharmaceutical agents like Leflunomide. Furthermore, we delve into a case study of Dihydroorotate Dehydrogenase (DHODH) inhibition, a therapeutic area where precursors of similar structure play a critical role, to illustrate the broader relevance of this compound class in modern drug discovery.

Chemical Identity and Molecular Structure

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized chemical reagent primarily utilized in organic synthesis. Its systematic nomenclature and key identifiers are crucial for unambiguous identification in research and development settings.

Nomenclature and Identifiers

The compound is most commonly identified by its CAS number, 1187-34-4.[1][2][3] A comprehensive list of its identifiers is provided below for cross-referencing.

| Identifier | Value | Source(s) |

| CAS Number | 1187-34-4 | [1][3] |

| IUPAC Name | Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate | [3] |

| Alternate Name | Ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate | [3] |

| Molecular Formula | C₉H₁₂N₂O₄ | [1][3] |

| Molecular Weight | 212.205 g/mol | [1][3] |

| SMILES | CCOC=C(C#N)C(=O)NC(=O)OCC | [3] |

| InChIKey | JNZGHWBZWCEXEJ-UHFFFAOYSA-N | [3] |

Structural Elucidation and Stereochemistry

The molecule's structure is defined by a central carbon-carbon double bond. This bond is substituted with an electron-donating ethoxy group (-OEt) and two powerful electron-withdrawing groups: a cyano group (-CN) and an acryloylcarbamate moiety. This "push-pull" arrangement polarizes the double bond, significantly influencing its reactivity and spectroscopic properties.

The synthesis of this compound is highly stereoselective, yielding almost exclusively the E-isomer.[4] The Z-isomer can be formed through photochemical irradiation (e.g., at 254 nm), but it is thermodynamically less stable and spontaneously reverts to the E-isomer upon standing at room temperature or gentle heating.[4] This irreversible thermal isomerization from Z to E highlights the greater stability of the E configuration, likely due to reduced steric hindrance.[4]

| Property | Value | Source(s) |

| Appearance | White powder | [4] |

| Storage | 2-8°C | [1] |

| ¹H NMR | A characteristic vinyl proton signal is expected at a downfield chemical shift (δ > 8.0 ppm) due to the strong deshielding effects of the adjacent cyano and carbonyl groups.[4] | |

| ¹³C NMR | The push-pull nature results in a large chemical shift difference between the two sp² carbons of the double bond.[4] |

Synthesis and Experimental Protocol

The most common and efficient synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves the condensation of ethyl (2-cyanoacetyl)carbamate with an orthoformate ester, which serves as a one-carbon electrophile.

Synthetic Pathway Overview

The reaction proceeds by treating ethyl (2-cyanoacetyl)carbamate with triethyl orthoformate in the presence of acetic anhydride. The active methylene group of the cyanoacetyl moiety attacks the orthoformate, leading to the formation of the ethoxymethylene group and yielding the final E-isomer product with high selectivity.[4]

Caption: Stereoselective synthesis of the target compound.

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from established literature procedures.[4]

Reagents:

-

Ethyl (2-cyanoacetyl)carbamate (1.0 mmol, 1 eq.)

-

Triethyl orthoformate (2.0 mmol, 2 eq.)

-

Acetic anhydride (1 mL)

-

Chloroform (2 mL)

-

Diethyl ether (for precipitation)

Procedure:

-

To a solution of ethyl (2-cyanoacetyl)carbamate (1.0 mmol) and acetic anhydride (1 mL) in 2 mL of chloroform, add triethyl orthoformate (2.0 mmol).

-

Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 2 hours.

-

Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Concentrate the mixture using a rotary evaporator to remove the solvent and excess reagents.

-

Add diethyl ether to the concentrated residue to induce precipitation of the product.

-

Allow the mixture to stand in a refrigerator for 12 hours to maximize precipitation.

-

Collect the resulting white powder by filtration.

-

Recrystallize the crude product from a chloroform/ether solvent system to yield the pure E-isomer.

Application in Heterocyclic Synthesis: The Leflunomide Precedent

Compounds like Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are valuable intermediates for constructing nitrogen-containing heterocyclic rings, which form the core of many pharmaceutical agents. The reactivity of the polarized double bond and the presence of the ethoxy group as a good leaving group are key to this utility.

A prominent example of this chemical strategy is in the synthesis of precursors for the drug Leflunomide .[5] Leflunomide is an isoxazole derivative used to treat rheumatoid arthritis.[6][7] While not made directly from the title compound, its synthesis involves a similar key intermediate, ethyl ethoxymethyleneacetoacetate, which is formed by reacting ethyl acetoacetate with triethyl orthoformate.[5][8][9] This intermediate then reacts with hydroxylamine to form the 5-methylisoxazole ring system.[8][9]

This demonstrates the power of ethoxymethylene compounds as versatile synthons for building five-membered heterocycles.

Caption: General workflow for isoxazole synthesis using a related precursor.

Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibition

The relevance of the chemistry described above is underscored by its connection to a critical class of drugs known as DHODH inhibitors.

DHODH: A Key Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[6][10][11] Pyrimidines are essential building blocks for DNA and RNA.[12][13] Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases or cancer cells, are highly dependent on this pathway to produce the nucleotides required for replication.[10][11][12] Therefore, inhibiting DHODH effectively depletes the pyrimidine pool, arresting cell proliferation and suppressing the immune response or tumor growth.[10][12][13]

Mechanism of Action

Leflunomide, whose synthesis relies on intermediates structurally related to our topic compound, is a prodrug that is converted to its active metabolite, Teriflunomide (A77 1726).[13] Teriflunomide is a potent and selective inhibitor of DHODH.[6][12] By blocking the enzyme, it prevents the conversion of dihydroorotate to orotate, halting the pyrimidine synthesis cascade. This mechanism is the basis for its efficacy in treating rheumatoid arthritis and multiple sclerosis.[6][12]

Caption: The de novo pyrimidine synthesis pathway and the site of DHODH inhibition.

Safety and Handling

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[1]

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple chemical reagent; it is a sophisticated molecular tool. Its defining "push-pull" electronic structure dictates a unique stereochemical preference and provides the reactivity necessary for its primary role as a precursor in organic synthesis. The principles underlying its synthesis and reactivity are directly applicable to the construction of complex heterocyclic systems, which are foundational to many areas of medicinal chemistry. The case study of DHODH inhibitors, particularly the drug Leflunomide, serves as a powerful illustration of how this class of compounds contributes to the development of impactful therapeutics, bridging the gap between fundamental organic chemistry and advanced drug discovery.

References

-

Mol-Instincts. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. PubMed Central. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Dihydroorotate dehydrogenase. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

- Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.

- Google Patents. (n.d.). EP1257270B1 - A method for synthesizing leflunomide.

- Google Patents. (n.d.). WO2007086076A2 - An improved process for preparation of leflunomide.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1187-34-4|Ethyl (2-cyano-3-ethoxyacryloyl)carbamate|BLD Pharm [bldpharm.com]

- 3. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4 [matrix-fine-chemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 9. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

- 10. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 13. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Abstract

This technical guide provides an in-depth exploration of the synthesis of (E)-ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a valuable "push-pull" olefin and key intermediate in the development of heterocyclic compounds for pharmaceutical applications. The synthesis proceeds from ethyl (2-cyanoacetyl)carbamate via a highly stereoselective reaction with triethyl orthoformate, facilitated by acetic anhydride. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the critical roles of each reagent. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible and high-yield outcomes.

Introduction: Strategic Importance of the Target Moiety

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several reactive centers, making it a versatile precursor for complex molecular architectures. The carbamate group is a prevalent structural motif in a wide array of therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets.[1][2]

The target molecule, specifically, is classified as a "push-pull" olefin. This is due to the presence of an electron-donating ethoxy group (the "push") and two electron-withdrawing groups—cyano and acryloylcarbamate—(the "pull") conjugated through a carbon-carbon double bond.[3] This electronic arrangement polarizes the double bond, imparting unique reactivity and making it a valuable intermediate for synthesizing heterocyclic systems, such as uracil derivatives, which are analogs of fundamental components of nucleic acids and are often explored in antiviral and anticancer drug discovery.[3]

This guide focuses on a robust and highly stereoselective method to produce the thermodynamically favored E-isomer from ethyl (2-cyanoacetyl)carbamate, a readily accessible starting material.

The Core Transformation: Ethoxymethylenation of an Active Methylene Compound

The synthesis converts the active methylene group of ethyl (2-cyanoacetyl)carbamate into an ethoxymethylene group (=CH-OEt). This is achieved through a condensation reaction with triethyl orthoformate, which serves as the electrophilic source of the ethoxymethylidene unit. The reaction is driven to completion and high stereoselectivity by the presence of acetic anhydride.

Caption: High-level experimental workflow for the synthesis.

Mechanistic Insights and Reagent Rationale

A thorough understanding of each component's function is critical for experimental success and troubleshooting. The reaction is not a simple mixing of reagents; rather, it is a coordinated sequence of activations and transformations.

The Nucleophile: Ethyl (2-cyanoacetyl)carbamate

The starting material, ethyl (2-cyanoacetyl)carbamate, possesses a key structural feature: a methylene group (-CH₂-) positioned between two strong electron-withdrawing groups (a cyano group, -C≡N, and an N-acylcarbamate group, -C(O)NHC(O)OEt). This flanking arrangement significantly increases the acidity of the methylene protons. In the presence of a suitable base or under thermal conditions, this compound can readily form a stabilized enolate, which acts as the key nucleophile in this synthesis.

The Electrophile Source: Triethyl Orthoformate

Triethyl orthoformate, HC(OC₂H₅)₃, is an orthoester that serves as a stable precursor to a potent, albeit transient, electrophile.[4] It does not directly react with the nucleophile. In the presence of an acid catalyst or an activating agent like acetic anhydride, it is believed to generate a highly reactive diethoxycarbenium ion, [HC(OEt)₂]⁺, or a related electrophilic species. This species is readily attacked by the enolate of ethyl (2-cyanoacetyl)carbamate.

The Crucial Activator: Acetic Anhydride

Acetic anhydride, (CH₃CO)₂O, plays a multifaceted and indispensable role in this synthesis, acting as more than just a solvent or simple dehydrating agent.[5]

-

Activation of Triethyl Orthoformate: Acetic anhydride can react with triethyl orthoformate, particularly under thermal conditions, to facilitate the formation of the active electrophilic species.

-

Driving Equilibrium via Dehydration: The condensation reaction produces ethanol as a byproduct. Acetic anhydride effectively removes this ethanol by reacting with it to form ethyl acetate, thereby preventing the reverse reaction and driving the equilibrium towards the final product according to Le Châtelier's principle.

-

Facilitating Elimination: The initial nucleophilic attack on the electrophile forms a tetrahedral intermediate. The subsequent elimination of an ethoxy group and a proton to form the C=C double bond is a critical step. Acetic anhydride creates an anhydrous environment and may facilitate this elimination, ensuring a high conversion rate.

This reaction is analogous in principle to a Vilsmeier-Haack formylation, where a Vilsmeier reagent (a chloroiminium salt) acts as the electrophile to formylate an electron-rich species.[6][7][8] Here, the combination of triethyl orthoformate and acetic anhydride generates an oxygen-based equivalent of the Vilsmeier reagent.

// Nodes Reagents [label="Triethyl Orthoformate\n+ Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Active Electrophile\n[HC(OEt)₂]⁺ (Proposed)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Enolate of Ethyl\n(2-cyanoacetyl)carbamate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="E-Product + EtOH", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124"]; Elimination [label="Elimination\n(-H⁺, -OEt⁻)", shape=invtrapezium, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reagents -> Electrophile [label="Activation"]; Nucleophile -> Intermediate [label="Nucleophilic Attack", color="#EA4335"]; Electrophile -> Intermediate; Intermediate -> Elimination; Elimination -> Product; }

Caption: Proposed mechanistic relationship of key species.

Stereochemical Outcome

The reaction proceeds with high stereoselectivity to yield the E-isomer as the sole or major product.[3] This is attributed to thermodynamic and steric factors. In the transition state leading to the double bond, the bulky carbamate and ethoxy groups preferentially orient themselves in a trans configuration to minimize steric repulsion. This arrangement is energetically more favorable and leads directly to the formation of the more stable E-alkene.

Validated Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for reproducibility.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |

| Ethyl (2-cyanoacetyl)carbamate | 156.14 | 10.0 | 1.56 g | Nucleophile |

| Triethyl orthoformate | 148.20 | 20.0 | 2.96 g (~3.3 mL) | Electrophile Source |

| Acetic Anhydride | 102.09 | 20.0 | 2.04 g (~1.9 mL) | Activator / Dehydrator |

| Diethyl Ether | 74.12 | - | ~20-30 mL | Precipitation Solvent |

| Chloroform/Ether | - | - | As needed | Recrystallization Solvent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (2-cyanoacetyl)carbamate (1.56 g, 10.0 mmol).

-

Reagent Addition: Sequentially add triethyl orthoformate (3.3 mL, 20.0 mmol) and acetic anhydride (1.9 mL, 20.0 mmol) to the flask.

-

Heating: Immerse the flask in a preheated oil bath at 80°C. Stir the mixture and maintain it at reflux under a nitrogen atmosphere for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool-down and Concentration: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove volatile components.

-

Precipitation: To the resulting residue, add approximately 20-30 mL of diethyl ether. Stir or sonicate the mixture to induce precipitation of the product.

-

Isolation: Place the mixture in a refrigerator (4°C) for at least 12 hours to ensure complete precipitation.[3]

-

Filtration: Collect the resulting white powder by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

Purification

The crude white powder can be further purified by recrystallization. A solvent system of chloroform/ether is reported to be effective.[3] Dissolve the crude product in a minimal amount of hot chloroform and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to yield pure crystals of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Product Characterization Data

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₈H₁₁NO₃[9] |

| Molar Mass | 169.18 g/mol [9][10] |

| Melting Point | 49-51 °C (lit.)[10] |

| IUPAC Name | ethyl (E)-2-cyano-3-ethoxyprop-2-enoate[9] |

Safety and Handling

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Triethyl Orthoformate: Flammable liquid. Keep away from ignition sources.

-

Solvents: Diethyl ether and chloroform are volatile and have associated health risks. All handling, including rotary evaporation and filtration, should be performed in a fume hood.

-

Heating: Use a well-controlled oil bath for heating to avoid overheating and potential side reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate from ethyl (2-cyanoacetyl)carbamate is a highly efficient and stereoselective transformation. The strategic use of triethyl orthoformate as an electrophile source and acetic anhydride as a crucial activator and dehydrating agent ensures a high yield of the desired E-isomer. The resulting push-pull olefin is a valuable and versatile building block for the synthesis of more complex, biologically relevant molecules, particularly within drug discovery programs targeting heterocyclic scaffolds. This guide provides the necessary mechanistic understanding and a robust protocol to enable researchers to confidently perform this valuable chemical transformation.

References

-

Choi, J. H., et al. (2011). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Bulletin of the Korean Chemical Society, 32(10), 3855-3857. Available at: [Link]

-

Tadic, Z. D., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(3), 115-139. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

-

PubChem. Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Triethyl orthoformate. Available at: [Link]

-

Wikipedia. Acetic anhydride. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

- Google Patents. US3810934A - Process for the production of cyanoacetylcarbamates.

-

Organic Syntheses. 3-n-BUTYL-2,4-PENTANEDIONE. Available at: [Link]

-

Organic Syntheses. CATALYTIC VILSMEIER-HAACK REACTION FOR FORMYLATION OF INDOLES. Available at: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-氰基-3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Structural Significance of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a molecule of interest in synthetic chemistry and drug development. Given the limited availability of fully published and consolidated experimental spectra for this specific compound, this guide integrates available experimental data with predictive analyses based on structurally analogous compounds. This approach offers researchers a robust framework for the identification and characterization of this and similar molecules.

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a "push-pull" olefin, characterized by an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and carbamate) conjugated through a carbon-carbon double bond.[1][2] This electronic arrangement results in unique chemical and spectroscopic properties. The molecule exists as E/Z isomers, with the E-isomer being the thermodynamically more stable product under typical synthesis conditions.[1][2] Accurate spectroscopic characterization is paramount for confirming stereochemistry, purity, and for elucidating its role in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insights into the proton environments within the molecule.

Table 1: Experimental and Predicted ¹H NMR Data for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

| Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 9.1 - 9.3 | 9.12 | Singlet (broad) | - |

| =CH | 8.0 - 8.2 | 8.17 | Singlet | - |

| O-CH₂ (ethoxy on acryloyl) | 4.3 - 4.5 | 4.39 | Quartet | ~7.1 |

| O-CH₂ (carbamate) | 4.1 - 4.3 | 4.12 | Quartet | ~7.1 |

| CH₃ (ethoxy on acryloyl) | 1.3 - 1.5 | Not specified | Triplet | ~7.1 |

| CH₃ (carbamate) | 1.2 - 1.4 | Not specified | Triplet | ~7.1 |

Predicted values are based on the analysis of similar structures and standard functional group ranges. Experimental values are from available literature.[1]

Expertise & Experience in Interpretation:

-

The downfield shift of the vinyl proton (=CH) to δ 8.17 ppm is characteristic of its position on a "push-pull" double bond, where it is significantly deshielded by the adjacent electron-withdrawing cyano and carbamate groups.[1]

-

The broad singlet for the NH proton around δ 9.12 ppm is typical for a carbamate N-H, and its broadness is often due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

The presence of two distinct quartets and two triplets confirms the existence of two non-equivalent ethoxy groups in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been used to confirm the E-configuration, showing a correlation between the vinyl proton at δ 8.17 and the methylene protons of the ester group at δ 4.39.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for defining the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O (carbamate) | 160 - 163 | Carbonyl carbon of the carbamate group. |

| C=O (ester) | 152 - 155 | Carbonyl carbon of the ethyl ester group. |

| =C-OEt | 147 - 150 | Olefinic carbon attached to the ethoxy group. |

| =C-CN | 105 - 110 | Olefinic carbon attached to the cyano and carbamate groups. |

| C≡N | 114 - 116 | Cyano group carbon. |

| O-CH₂ (ethoxy on acryloyl) | 62 - 64 | Methylene carbon of the ethoxy group on the acryloyl moiety. |

| O-CH₂ (carbamate) | 61 - 63 | Methylene carbon of the ethoxy group on the carbamate moiety. |

| CH₃ (ethoxy on acryloyl) | 13 - 15 | Methyl carbon of the ethoxy group on the acryloyl moiety. |

| CH₃ (carbamate) | 13 - 15 | Methyl carbon of the ethoxy group on the carbamate moiety. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3400 | N-H (carbamate) | Stretching |

| 2900 - 3000 | C-H (alkane) | Stretching |

| ~2220 | C≡N (cyano) | Stretching |

| 1720 - 1740 | C=O (ester) | Stretching |

| 1680 - 1700 | C=O (carbamate) | Stretching |

| 1610 - 1640 | C=C (alkene) | Stretching |

| 1200 - 1300 | C-O (ester/ether) | Stretching |

Note: Experimental IR data for the target molecule is not available in the searched literature. These predictions are based on standard IR correlation tables.

Expertise & Experience in Interpretation:

-

The presence of two distinct carbonyl peaks would be a key feature, distinguishing the ester and carbamate groups.

-

A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the cyano group.

-

The N-H stretch will likely be a broad peak, indicative of potential hydrogen bonding in the solid state or concentrated solutions.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR (Attenuated Total Reflectance) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

| m/z (predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 212 | [M]⁺ | C₉H₁₂N₂O₄⁺ | Molecular Ion |

| 183 | [M - C₂H₅]⁺ | C₇H₇N₂O₄⁺ | Loss of an ethyl radical. |

| 167 | [M - OC₂H₅]⁺ | C₇H₈N₂O₃⁺ | Loss of an ethoxy radical. |

| 140 | [M - C₂H₅NCO]⁺ | C₆H₇O₃⁺ | Loss of ethyl isocyanate. |

| 113 | [M - C₂H₅O₂CNH]⁺ | C₅H₄NO₂⁺ | Cleavage of the carbamate group. |

Note: The molecular weight of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (C₉H₁₂N₂O₄) is 212.20 g/mol .[4] The predicted fragmentation is based on common fragmentation pathways for esters, carbamates, and ethoxylated compounds. Experimental MS data for the specific target molecule is not available in the searched literature.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 213) or adducts like [M+Na]⁺ (m/z 235).

-

Fragmentation (MS/MS): If desired, select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural confirmation.

Caption: General workflow for ESI-Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate requires a multi-technique approach. While a complete set of published experimental data is not currently available, this guide provides a robust framework for its characterization by combining existing experimental data for the E-isomer with well-established predictive methods for NMR, IR, and MS. The detailed protocols and interpretive insights serve as a valuable resource for researchers working on the synthesis and application of this and related compounds.

References

-

The Royal Society of Chemistry. (2014). Supplementary Information: Characterization data for Ethyl 2-cyano-3-phenylacrylate derivatives. Available at: [Link]

-

PubChem. Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Available at: [Link]

-

CABI Digital Library. Ethyl carbamate in foods and beverages: a review. Available at: [Link]

-

Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC 2005 (xiii) 131-140. Available at: [Link]

-

ResearchGate. (PDF) Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Available at: [Link]

Sources

Mechanism of Z-E isomerization in push-pull olefins.

An In-Depth Technical Guide to the Mechanism of Z-E Isomerization in Push-Pull Olefins

Abstract

Push-pull olefins, characterized by the strategic placement of electron-donating and electron-withdrawing groups across a carbon-carbon double bond, represent a cornerstone of modern molecular engineering. This unique substitution pattern fundamentally alters the electronic structure of the alkene, leading to a significantly lowered barrier for Z-E isomerization compared to their non-polarized counterparts[1]. This property makes them exemplary candidates for dynamic molecular systems, including molecular switches, motors, and logic gates[1][2]. This technical guide provides a comprehensive exploration of the core mechanisms governing Z-E isomerization in these systems. We will dissect the distinct pathways of thermal and photochemical activation, detail the state-of-the-art experimental methodologies used to probe these transformations, and discuss the key molecular and environmental factors that influence isomerization dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical molecular process.

The Unique Electronic Landscape of Push-Pull Olefins

A push-pull olefin is defined by its polarized π-system, where an electron-donating group (EDG), such as an amine or an ether, and an electron-withdrawing group (EWG), like a cyano or nitro group, are positioned at opposite ends of a C=C double bond[1]. This arrangement induces a permanent dipole and imparts significant single-bond character to the central C=C bond. The consequence is a markedly reduced energy barrier for rotation around this bond, which is the primary pathway for thermal Z-E isomerization[1][3]. This intrinsic property is the key to their application as responsive molecular systems.

Core Mechanistic Pathways of Isomerization

The interconversion between Z and E isomers in push-pull olefins can be initiated through two distinct mechanisms: thermal activation on the electronic ground state and photochemical activation via an excited state.

Thermal Isomerization: A Ground-State Rotational Pathway

Thermal isomerization proceeds on the ground-state potential energy surface (S₀) and is governed by the Arrhenius equation. For push-pull olefins, the mechanism overwhelmingly proceeds via rotation around the central C-C bond, passing through a high-energy transition state.

-

Mechanism: The push-pull substitution pattern stabilizes a zwitterionic-like transition state where the π-bond is effectively broken, allowing for facile rotation around the remaining σ-bond. This is in contrast to simple alkenes where the rotational barrier is prohibitively high (~65 kcal/mol). In push-pull systems, this barrier can be lowered to a range that is accessible under mild thermal conditions. While an alternative "inversion" pathway through a linear transition state has been proposed for some systems like diazenes, the rotational pathway is the dominant and energetically favored mechanism for push-pull olefins due to the significant electronic stabilization of the twisted transition state[4][5][6].

-

Energetics: The rate of thermal isomerization is dictated by the free energy of activation (ΔG‡). The strength of the donor and acceptor groups is a critical determinant of this barrier; stronger push-pull systems exhibit lower activation energies[3][7].

Below is a diagram illustrating the ground-state potential energy surface for the rotational mechanism of thermal isomerization.

Caption: Potential energy diagram for thermal Z-E isomerization via rotation.

Photochemical Isomerization: An Excited-State Pathway

Photochemical isomerization offers a distinct, often more efficient, route to control the Z/E ratio by using light as an external stimulus[8][9]. This process circumvents the high thermal barrier by proceeding through an excited-state potential energy surface.

-

Mechanism: The process is initiated by the absorption of a photon, which promotes the molecule from the ground state (S₀) to an excited singlet state (typically S₁ via a π→π* transition)[9]. From this excited state, the molecule rapidly relaxes along the potential energy surface towards a geometry known as a conical intersection (CI). At the CI, the S₁ and S₀ surfaces are degenerate, providing an efficient "funnel" for non-radiative decay back to the ground state[10][11]. The molecule emerges from the CI in a twisted geometry on the S₀ surface, from which it can partition and relax into either the Z or E isomeric well.

-

Photostationary State (PSS): Under continuous irradiation, a dynamic equilibrium is established between the Z and E isomers, known as the photostationary state (PSS). The composition of the PSS depends on the absorption coefficients of the two isomers at the irradiation wavelength and their respective isomerization quantum yields (Φ)[8].

The following diagram illustrates the key steps in the photochemical isomerization process.

Caption: Key steps in the photochemical Z to E isomerization pathway.

Experimental Protocols for Mechanistic Investigation

A multi-faceted experimental approach is required to fully elucidate the isomerization mechanism, kinetics, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for both unambiguous structural identification and kinetic analysis of isomerization processes.[12][13]

-

Causality: The Z and E isomers are diastereomers and thus exhibit distinct NMR spectra. Differences in chemical shifts arise from the anisotropic effects of substituents and varying through-space interactions, providing a clear spectroscopic handle to differentiate and quantify each isomer in a mixture[14][15][16].

-

Applications:

-

Kinetic Monitoring: Tracking the change in integral ratios of characteristic peaks over time allows for the determination of thermal or photochemical reaction rates[8][14][17].

-

Variable-Temperature (VT) NMR: This technique is used to measure the energy barrier (ΔG‡) of thermal isomerization. As temperature increases, the rate of interconversion increases until the separate signals for the Z and E isomers broaden and coalesce into a single averaged peak. The coalescence temperature can be used to calculate the activation barrier[7][12].

-

-

Sample Preparation: Dissolve the push-pull olefin (typically the more stable E-isomer) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube to ensure UV light penetration. The concentration should be optimized for good signal-to-noise.

-

Acquire Initial Spectrum: Record a high-quality ¹H NMR spectrum of the sample before irradiation. This serves as the t=0 reference, showing the pure initial isomer.[8]

-

Irradiation: Irradiate the NMR tube with a light source of the appropriate wavelength (e.g., a 365 nm UV lamp) to induce isomerization. Irradiation can be done outside the spectrometer for fixed time points or in situ if a fiber-optic setup is available.

-

Acquire Time-Point Spectra: After a set irradiation period, quickly re-insert the tube into the spectrometer and acquire another spectrum. Repeat this process at various time intervals until the photostationary state (no further change in the isomer ratio) is reached.

-

Data Analysis: Calculate the Z:E ratio at each time point by integrating characteristic, well-resolved signals for each isomer. Plot the concentration of each isomer versus time to determine the kinetics of the process.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary technique for studying the kinetics of photochemical isomerization and determining quantum yields.[8]

-

Causality: The Z and E isomers possess different spatial geometries, which results in distinct electronic structures and, consequently, different absorption spectra.[8][17] This spectral difference allows for the selective monitoring of one isomer in the presence of the other.

-

Sample Preparation: Prepare a dilute solution of the olefin in a spectroscopic-grade solvent in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of ~0.5-1.0 to ensure adherence to the Beer-Lambert law.[8]

-

Record Initial Spectrum: Record the full UV-Vis absorption spectrum of the initial isomer (e.g., the E-isomer).

-

Irradiation and Monitoring: Irradiate the sample in the spectrophotometer using a wavelength where the initial isomer absorbs strongly. Record spectra at regular intervals. You will observe the absorbance decreasing at the λ_max of the initial isomer and increasing at the λ_max of the product isomer. Isosbestic points, where the absorbance remains constant, indicate a clean conversion between the two species.

-

Determine PSS: Continue irradiation until the spectrum no longer changes, indicating that the PSS has been reached. The final spectrum is a composite of the Z and E isomers at their equilibrium ratio under that specific wavelength.[8]

-

Reverse Isomerization: To confirm reversibility, irradiate the PSS sample with a different wavelength that is preferentially absorbed by the other isomer (e.g., to drive the Z→E back-reaction) and monitor the spectral changes.[8]

Femtosecond Transient Absorption Spectroscopy

To resolve the ultrafast events that occur immediately after photoexcitation, transient absorption spectroscopy is the gold standard.[8][10][18]

-

Causality: This pump-probe technique uses an ultrashort laser pulse (the "pump") to excite the molecule and a second, time-delayed pulse (the "probe") to measure the absorption spectrum of the transient excited species. By varying the delay time between the pump and probe, one can construct a "movie" of the excited-state dynamics on a femtosecond to picosecond timescale.[18][19] This provides direct experimental access to the lifetimes of excited states and the rates of passage through conical intersections, confirming the proposed photochemical mechanism.[10][20]

Sources

- 1. Push–pull olefin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sci-Hub. Exocyclic push–pull conjugated compounds. Part 2. The effect of donor and acceptor substituents on the rotational barrier of push–pull ethylenes / Journal of Molecular Structure: THEOCHEM, 2000 [sci-hub.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical investigation of the isomerization pathways of diazenes: torsion vs. inversion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Femtosecond study on the isomerization dynamics of NK88. II. Excited-state dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simulating the Energy Capture Process in Push–Pull Norbornadiene-Quadricyclane Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. staff.najah.edu [staff.najah.edu]

- 17. researchgate.net [researchgate.net]

- 18. Femtosecond study on the isomerization dynamics of NK88. I. Ground-state dynamics after photoexcitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Introduction

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifaceted organic compound that holds significant interest for researchers in synthetic chemistry and drug development. Its unique electronic and structural characteristics, particularly its classification as a "push-pull olefin," give rise to intriguing reactivity and stereochemistry. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, its synthesis, spectral characterization, and its pivotal role as a versatile intermediate in the synthesis of bioactive heterocyclic compounds, notably uracil derivatives with potential therapeutic applications.

Physicochemical Properties

This section details the fundamental physical and chemical characteristics of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, providing essential data for its handling, characterization, and application in a laboratory setting.

General Properties

| Property | Value | Source(s) |

| Chemical Name | Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | IUPAC Nomenclature |

| Synonyms | N-(2-Cyano-3-ethoxyacryloyl)carbamic acid ethyl ester | N/A |

| CAS Number | 1187-34-4 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.205 g/mol | [1] |

| Appearance | White powder | [2] |

Thermal and Solubility Properties

While specific experimental data for the melting and boiling points of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are not widely reported, data for the closely related compound, (E)-Ethyl 2-cyano-3-ethoxyacrylate, suggests a melting point in the range of 51-53 °C.[3] Given the structural similarity, a comparable melting point can be anticipated. The compound is expected to be soluble in common organic solvents such as chloroform, acetonitrile, and ether, as indicated by its synthesis and purification procedures.[2] A recommended storage temperature is between 2-8°C.[1]

Synthesis and Stereochemistry

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a prime example of a stereoselective reaction, yielding predominantly the E-isomer.

Synthetic Protocol

The compound is prepared through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[2]

Experimental Protocol:

-

To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).

-

Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

-

Upon completion of the reaction, cool the mixture to room temperature and concentrate it using a rotary evaporator.

-

Add ether to the concentrated mixture and store it in a refrigerator for 12 hours to facilitate precipitation.

-

Collect the resulting white powder by filtration and recrystallize from a chloroform/ether solvent system to yield pure E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.[2]

This reaction is highly stereoselective, yielding the E-isomer exclusively.[2]

"Push-Pull" Olefin Characteristics and Isomerization

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is classified as a "push-pull" olefin. This is due to the presence of an electron-donating ethoxy group (-OEt) and an electron-withdrawing cyano (-CN) and carbamate group (-NHCOOEt) attached to the double bond. This electronic arrangement leads to a significant polarization of the π-system and a lowered rotational barrier around the C=C bond compared to simple alkenes.[2][4]

The E-isomer is the thermodynamically more stable form. Irradiation of the E-isomer with UV light at 254 nm can induce isomerization to the Z-isomer. However, the Z-isomer spontaneously and irreversibly reverts to the more stable E-isomer upon standing at room temperature or upon gentle heating.[2]

The thermodynamic parameters for the isomerization of the Z-isomer back to the E-isomer have been determined as follows:

-

Activation Energy (Ea): 19.6 kcal mol⁻¹

-

Enthalpy of Activation (ΔH‡): 19.0 kcal mol⁻¹

-

Entropy of Activation (ΔS‡): -17.5 cal K⁻¹ mol⁻¹

-

Gibbs Free Energy of Activation (ΔG‡): 24.4 kcal mol⁻¹[2]

The negative entropy of activation suggests a transition state with a higher degree of charge separation compared to the ground state.[2]

Figure 1: Isomerization pathway of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Spectroscopic Characterization

The structural elucidation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the E-isomer is characterized by a distinctive vinyl proton signal at approximately δ 8.17 ppm.[2] This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing groups. Other expected signals would include quartets and triplets for the two ethyl groups and a broad singlet for the N-H proton of the carbamate.

¹³C NMR: The carbon NMR spectrum provides further evidence for the "push-pull" nature of the molecule. A significant chemical shift difference is observed between the two sp²-hybridized carbons of the double bond. The carbon atom attached to the electron-donating ethoxy group is shielded, while the carbon atom bonded to the electron-withdrawing cyano and carbamate groups is deshielded. This difference (ΔδC=C) is approximately 85.83 ppm, confirming the push-pull characteristic.[2] Carbonyl carbons of the ester and carbamate groups are expected to appear in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretch: A medium to sharp band around 3200-3400 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl groups.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=O stretch: Strong absorption bands between 1680-1750 cm⁻¹ for the carbonyl groups of the ester and carbamate.

-

C=C stretch: A band in the 1620-1680 cm⁻¹ region.

-

C-O stretch: Strong bands in the 1000-1300 cm⁻¹ range for the C-O bonds of the ester and ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate would show a molecular ion peak corresponding to its molecular weight (212.20 g/mol ). The fragmentation pattern would likely involve the loss of ethoxy and ethyl groups from the ester and ether functionalities, as well as fragmentation of the carbamate moiety.

Chemical Reactivity and Applications in Drug Development

The unique chemical structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it a valuable precursor in the synthesis of various heterocyclic compounds, particularly uracil derivatives.

Synthesis of 5-Cyanouracil Derivatives

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as a key intermediate in the multi-component reaction to form 5-cyanouracils.[5] The reaction involves the treatment of the carbamate with primary amines. The initially formed adduct undergoes a general-base-catalyzed intramolecular cyclization to yield the corresponding 5-cyanouracil derivative.[5]

Sources

The Versatile Building Block: A Technical Guide to the Applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a highly functionalized push-pull olefin, emerges as a potent and versatile precursor in the landscape of modern organic synthesis. Its unique electronic properties, characterized by an electron-deficient double bond activated by cyano and carbamate functionalities, render it an exceptional reagent for the construction of diverse and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthetic utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, with a primary focus on its application in the synthesis of biologically relevant nitrogen-containing heterocycles, including pyrimidines (uracils), pyridones, and pyrazoles. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and the strategic rationale behind procedural choices, this document serves as a comprehensive resource for chemists engaged in the discovery and development of novel molecular entities.

Introduction: Unveiling a Multifaceted Reagent

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a crystalline solid at room temperature, characterized by a highly polarized carbon-carbon double bond. This polarization is a direct consequence of the "push-pull" effect, where the ethoxy group donates electron density and the cyano and acryloylcarbamate moieties withdraw electron density. This electronic arrangement dictates the compound's reactivity, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is typically achieved through a straightforward condensation reaction between ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate, often in the presence of a dehydrating agent like acetic anhydride.[1] This method provides the thermodynamically more stable E-isomer with high stereoselectivity.[1]

The inherent reactivity of this molecule opens avenues for its application as a versatile building block in multicomponent reactions and cycloaddition pathways, leading to the efficient construction of heterocyclic systems that form the core of many pharmaceutical agents.

Synthesis of Pyrimidine Derivatives: A Gateway to Uracils

A significant application of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate lies in the synthesis of 5-cyanouracil derivatives, which are precursors to various bioactive compounds, including analogues of the anticancer drug 5-fluorouracil.[1] This transformation is achieved through a multicomponent reaction involving the carbamate, an orthoformate, and a primary amine.

Mechanistic Rationale

The reaction proceeds through a stepwise mechanism. Initially, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is formed in situ or used as a pre-synthesized reagent. The primary amine then acts as a nucleophile, attacking the electrophilic β-carbon of the acryloyl system. This is followed by the elimination of ethanol to yield a more stable Z-enamine intermediate. The choice of a primary amine is crucial as the subsequent intramolecular cyclization is base-catalyzed by an excess of the amine itself, leading to the formation of the uracil ring.

Experimental Protocol: Synthesis of 1-Benzyl-5-cyanouracil

This protocol is adapted from the work of Sung et al.[1]

Materials:

-

Ethyl (2-cyanoacetyl)carbamate

-

Triethyl orthoformate

-

Benzylamine

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of ethyl (2-cyanoacetyl)carbamate (1.0 mmol) in anhydrous acetonitrile (10 mL), add triethyl orthoformate (1.2 mmol).

-

The mixture is refluxed for 2 hours to form Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in situ.

-

Cool the reaction mixture to room temperature and add benzylamine (2.5 mmol).

-

Reflux the resulting mixture for an additional 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to afford the pure 1-benzyl-5-cyanouracil.

| Entry | Primary Amine | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | 6 | 85 |

| 2 | Allylamine | 8 | 78 |

| 3 | n-Butylamine | 8 | 82 |

Table 1: Synthesis of various 5-cyanouracil derivatives.

Synthesis of Substituted Pyridones: Harnessing Michael Addition

The electrophilic nature of the β-carbon in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it an ideal candidate for Michael addition reactions with a variety of carbon nucleophiles, particularly active methylene compounds. This reactivity provides a powerful strategy for the synthesis of highly substituted pyridone derivatives.

Mechanistic Considerations